TRELAGLIPTIN -

TRELAGLIPTIN

Catalog Number: EVT-8183193
CAS Number:
Molecular Formula: C18H20FN5O2
Molecular Weight: 357.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Trelagliptin is derived from the chemical structure of 2-[[6-[(3R)-3-amino-1-piperidinyl]-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]-4-fluorobenzonitrile succinate. It is classified within the therapeutic category of antidiabetic agents, specifically targeting the incretin system to enhance glucose-dependent insulin secretion and reduce glucagon secretion.

Synthesis Analysis

The synthesis of trelagliptin has been documented through various methods. A notable process involves the use of unprotected (R)-3-aminopiperidine as a starting material. The synthesis generally follows these steps:

  1. Formation of the Core Structure: The initial step involves the reaction of (R)-3-aminopiperidine with various reagents to construct the pyrimidine core.
  2. Introduction of Functional Groups: Subsequent reactions introduce the necessary functional groups, including fluorobenzonitrile and succinate moieties.
  3. Purification: The final product is purified through crystallization or chromatography methods to ensure high purity suitable for pharmaceutical use.

The improved synthesis method described in literature emphasizes efficiency and yield, contributing to its commercial viability as an antidiabetic medication .

Molecular Structure Analysis

Trelagliptin's molecular structure can be represented by its chemical formula, C19H23F1N4O4C_{19}H_{23}F_{1}N_{4}O_{4}. The structural analysis reveals:

  • Pyrimidine Core: This key component is crucial for its biological activity.
  • Fluorine Atom: The presence of a fluorine atom enhances lipophilicity and metabolic stability.
  • Succinate Moiety: This component aids in solubility and pharmacokinetic properties.

The three-dimensional conformation of trelagliptin allows it to effectively bind to the active site of dipeptidyl peptidase-4, inhibiting its activity .

Chemical Reactions Analysis

Trelagliptin undergoes several chemical reactions that are pivotal for its activity:

  1. Enzymatic Hydrolysis: In vivo, trelagliptin is subject to hydrolysis, which can affect its bioavailability and efficacy.
  2. Degradation Pathways: Studies have shown that trelagliptin can degrade under acidic conditions, leading to various degradation products. Understanding these pathways is essential for quality control during manufacturing .
  3. Interactions with Dipeptidyl Peptidase-4: Trelagliptin acts as a competitive inhibitor, binding reversibly to the enzyme's active site, thus preventing substrate access.

These reactions are critical for understanding both the therapeutic effects and potential side effects associated with trelagliptin treatment .

Mechanism of Action

Trelagliptin functions primarily as an inhibitor of dipeptidyl peptidase-4, an enzyme that degrades incretin hormones like glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. By inhibiting this enzyme, trelagliptin:

  • Increases levels of endogenous incretins.
  • Enhances insulin secretion in response to meals.
  • Reduces glucagon levels, leading to decreased hepatic glucose production.

Kinetic studies reveal that trelagliptin binds with high affinity to dipeptidyl peptidase-4, with an apparent inhibition constant (K_i) estimated at 1.5 nmol/L, indicating strong inhibitory action .

Physical and Chemical Properties Analysis

Trelagliptin exhibits several notable physical and chemical properties:

  • Molecular Weight: 358.41 g/mol
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water.
  • Stability: Stable under neutral pH but sensitive to acidic conditions.
  • Melting Point: Specific melting point data are not widely reported but typically falls within standard ranges for similar compounds.

These properties are significant for formulation development and ensuring consistent therapeutic efficacy .

Applications

Trelagliptin is primarily used in the treatment of type 2 diabetes mellitus. Its once-weekly dosing regimen offers several advantages:

  • Improved patient compliance compared to daily medications.
  • Sustained glycemic control with fewer fluctuations in blood glucose levels.

Additionally, ongoing research explores potential applications beyond diabetes management, including investigations into cardiovascular benefits associated with Dipeptidyl Peptidase-4 inhibitors .

Introduction to Trelagliptin in Diabetes Therapeutics

Historical Evolution of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The therapeutic targeting of dipeptidyl peptidase-4 emerged from elucidating the incretin effect – the augmented insulin secretion observed upon oral versus intravenous glucose administration. This physiological phenomenon is primarily mediated by glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), peptide hormones rapidly inactivated by dipeptidyl peptidase-4 enzymatic cleavage. Research in the late 20th century identified diminished incretin activity, particularly impaired GLP-1 secretion and compromised GIP action, as pathophysiological features of type 2 diabetes mellitus [1] [9].

Initial strategies focused on GLP-1 receptor agonists resistant to dipeptidyl peptidase-4 degradation. However, the discovery that dipeptidyl peptidase-4 inhibition could prolong endogenous active GLP-1 (7-36) amide half-life catalyzed development of oral dipeptidyl peptidase-4 inhibitors. Sitagliptin (approved 2006) became the first-in-class agent, demonstrating significant hemoglobin A1c reductions (≈0.6–0.9%) with weight neutrality and minimal hypoglycemia risk. Subsequent agents like Vildagliptin, Saxagliptin, Alogliptin, and Linagliptin offered variations in pharmacokinetics, dosing frequency (once or twice daily), and renal excretion pathways, expanding therapeutic options [1] [2] [6].

Table 1: Key Milestones in Dipeptidyl Peptidase-4 Inhibitor Development

YearAgentKey AdvancementReference
2006SitagliptinFirst dipeptidyl peptidase-4 inhibitor approved; demonstrated HbA1c reduction ≈0.8% [1]
2007VildagliptinTwice-daily dosing; significant postprandial glucose control [1]
2009SaxagliptinOnce-daily dosing; active metabolite; cardiovascular safety trials initiated [6]
2010LinagliptinNon-renal excretion; no dose adjustment in renal impairment [2]
2015TrelagliptinFirst once-weekly oral dipeptidyl peptidase-4 inhibitor approved (Japan) [3] [6]

This progression addressed limitations of earlier oral antidiabetics like sulfonylureas (hypoglycemia, weight gain) and metformin (gastrointestinal intolerance), offering a safer profile particularly for elderly and renally impaired populations [1] [9].

Rationale for Developing Once-Weekly Dipeptidyl Peptidase-4 Inhibitors

The transition from daily to weekly dipeptidyl peptidase-4 inhibitors stemmed from converging scientific feasibility and clinical necessity:

  • Pharmacokinetic and Structural Optimization: Trelagliptin, a fluorinated derivative of Alogliptin, exhibits significantly enhanced molecular stability and dipeptidyl peptidase-4 binding affinity. The introduction of a fluorine atom at the 5-position of the cyanobenzyl group increases potency approximately 4-fold compared to Alogliptin and 12-fold versus Sitagliptin. This structural modification fosters tight, prolonged binding to the dipeptidyl peptidase-4 enzyme's catalytic site (Ser630, Asp708, His740) and hydrophobic S2 pocket. Its dissociation half-life is ≈30 minutes, drastically longer than Sitagliptin (3.5 minutes) or Vildagliptin (<2 minutes), enabling sustained target engagement [3] [7]. Consequently, Trelagliptin achieves an extended plasma half-life of ≈54.3 hours. A single 100 mg dose maintains >77% dipeptidyl peptidase-4 inhibition at 168 hours (7 days) post-dose, fulfilling the pharmacokinetic prerequisite for weekly administration [3] [6].

  • Addressing Medication Adherence: Type 2 diabetes mellitus demands lifelong pharmacotherapy, yet adherence to daily regimens is suboptimal. Studies indicate adherence rates decline with increasing dosing frequency; approximately 70% of patients express a preference for less frequent dosing. Poor adherence directly compromises glycemic control and increases complication risks. Once-weekly Trelagliptin reduces the monthly pill burden from 30–60 doses to 4 doses. Clinical studies confirm significantly improved medication adherence and reduced unused drug quantities when switching from daily dipeptidyl peptidase-4 inhibitors to Trelagliptin, translating into sustained glycemic stability [4] [6] [8].

  • Glycemic Variability Mitigation: Continuous glucose monitoring studies reveal Trelagliptin's ability to smooth glucose excursions. Its prolonged dipeptidyl peptidase-4 inhibition ensures consistent elevation of active GLP-1 levels throughout the week, enhancing glucose-dependent insulin secretion and glucagon suppression both postprandially and during fasting states. This contrasts with the peak-trough fluctuations associated with shorter-acting daily inhibitors. Reduced glycemic variability, quantified by metrics like mean amplitude of glycemic excursions and standard deviation of glucose, is theorized to decrease oxidative stress and potentially mitigate vascular complications [3] [7].

Table 2: Key Pharmacokinetic and Pharmacodynamic Properties Enabling Weekly Dosing of Trelagliptin

PropertyTrelagliptinTypical Daily DPP-4 Inhibitor (e.g., Sitagliptin)Significance
DPP-4 Inhibition Potency (IC50)~12-fold higher than SitagliptinReference levelEnables lower effective dose and sustained enzyme blockade
Enzyme Dissociation Half-life~30 minutes<2-3.5 minutes (Sitagliptin, Vildagliptin)Prolongs target engagement between doses
Plasma Half-life (t1/2)54.3 hours8-14 hours (Sitagliptin: 12.4 hrs)Maintains therapeutic plasma concentration over 7 days
DPP-4 Inhibition at 168h77.4% (after 100 mg dose)<20% (at 24h after standard dose)Validates weekly dosing interval efficacy
Renal ExcretionPrimarily unchanged (≈76% of dose)Varies (Sitagliptin: ≈79% renal)Necessitates dose adjustment in moderate-severe renal impairment [Excluded: Dosage specifics] [3] [7]

Position of Trelagliptin in Global Diabetes Management Guidelines

Trelagliptin's integration into treatment algorithms reflects its pharmacological profile and evidence from non-inferiority clinical trials:

  • American Diabetes Association/European Association for the Study of Diabetes (ADA/EASD) Consensus: The ADA/EASD guidelines primarily position dipeptidyl peptidase-4 inhibitors as second-line agents after metformin, particularly suitable when avoidance of hypoglycemia and weight neutrality are priorities. Trelagliptin shares the class recommendation but holds specific niches. It is explicitly advantageous in scenarios demanding minimized dosing frequency to enhance adherence – notably in frail elderly patients (>75 years), those with complex polypharmacy, or individuals with identified adherence challenges. However, the guidelines prioritize glucagon-like peptide-1 receptor agonists or sodium-glucose cotransporter-2 inhibitors over dipeptidyl peptidase-4 inhibitors for patients with established cardiovascular disease, heart failure, or chronic kidney disease, where agents with proven cardiorenal benefits are warranted. Consequently, Trelagliptin's use aligns with scenarios where cardiovascular risk is not predominant, but adherence and simplicity are paramount [2] [9].

  • Evidence from Non-inferiority Trials: Trelagliptin's regulatory approval and guideline inclusion rest on robust phase 3 trials demonstrating equivalence to daily dipeptidyl peptidase-4 inhibitors in glycemic efficacy. A pivotal double-blind study randomized patients to Trelagliptin 100 mg weekly or Alogliptin 25 mg daily for 24 weeks. The least squares mean change in hemoglobin A1c was -0.33% for Trelagliptin and -0.45% for Alogliptin, with a mean difference of 0.11% (95% CI: -0.054 to 0.281), confirming non-inferiority (pre-specified margin = 0.30%). Similar reductions in fasting plasma glucose and postprandial glucose were observed. Meta-analyses consolidating multiple trials report consistent findings: Trelagliptin achieves hemoglobin A1c reductions comparable to Sitagliptin, Alogliptin, and Linagliptin over 12-24 weeks, with no significant difference in efficacy endpoints [5] [7] [4].

  • Regional Guidelines and Niche Applications: Trelagliptin received its first approval in Japan (2015) and subsequently in several Asian countries (India, China, Bangladesh, Pakistan, Myanmar, Cambodia) but not the US or EU. Its adoption reflects regional emphasis on treatment adherence and quality of life. Japanese guidelines acknowledge weekly dipeptidyl peptidase-4 inhibitors as valid alternatives to daily agents, particularly for adherence improvement. Studies also support its application in specific populations like stable post-transplant diabetes mellitus after kidney transplantation, where drug interactions and renal function are considerations [2] [3] [6]. Furthermore, its neutral effects on weight and low hypoglycemia risk align with goals in elderly diabetes management.

Table 3: Summary of Trelagliptin's Efficacy in Key Clinical Trials

Study DesignComparatorDuration (Weeks)HbA1c Reduction (Trelagliptin)HbA1c Reduction (Comparator)ConclusionReference
Randomized, Double-blind, Non-inferiority (Inagaki et al.)Alogliptin 25 mg daily24-0.33%-0.45%Non-inferiority confirmed (LS mean diff: 0.11%) [5] [7]
Open-label, Switch Study (Seino et al.)Sitagliptin 50 mg daily (Baseline)12-0.02% (Change from baseline)N/A (Switch study)Stable glycemic control post-switch [4]
Meta-analysis (Dutta et al.)Pooled daily DPP-4 inhibitors12-24-0.62% to -0.75%-0.58% to -0.80%Comparable efficacy (No significant difference) [7]
Phase 3 Long-term (Kaku et al.)None (Monotherapy/Combination)52-0.55% (Monotherapy at 52 wks)N/ASustained glycemic durability [6]

Properties

Product Name

TRELAGLIPTIN

IUPAC Name

2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile

Molecular Formula

C18H20FN5O2

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C18H20FN5O2/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3

InChI Key

IWYJYHUNXVAVAA-UHFFFAOYSA-N

SMILES

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.